N-(4-carbamoylphenyl)-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
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Overview
Description
N-(4-carbamoylphenyl)-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is a heterocyclic compound that belongs to the thiazolopyrimidine family This compound is characterized by its fused thiazole and pyrimidine rings, which are known for their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-carbamoylphenyl)-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide typically involves multi-component reactions. One common method involves the condensation of ethyl acetoacetate with 1,3-thiazol-2-amine and aromatic aldehydes in isopropyl alcohol at 20°C under ultrasonic activation . This reaction leads to the formation of ethyl 5-aryl-7-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylates, which can be further modified to obtain the desired compound.
Industrial Production Methods
Industrial production of thiazolopyrimidine derivatives often employs green chemistry principles, such as multicomponent sonochemical reactions. These methods are environmentally friendly, efficient, and yield high-purity products. The use of ultrasonic irradiation and appropriate catalysts can enhance reaction rates and product yields .
Chemical Reactions Analysis
Types of Reactions
N-(4-carbamoylphenyl)-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups in the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can result in various derivatives with modified functional groups.
Scientific Research Applications
N-(4-carbamoylphenyl)-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing other heterocyclic compounds and studying reaction mechanisms.
Biology: Investigated for its potential as an antimicrobial, antiviral, and anticancer agent.
Industry: Utilized in the development of new materials, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of N-(4-carbamoylphenyl)-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s thiazole and pyrimidine rings enable it to bind to enzymes and receptors, modulating their activity. For example, it may inhibit enzymes involved in DNA replication or protein synthesis, leading to its antimicrobial and anticancer effects .
Comparison with Similar Compounds
Similar Compounds
Thiazolopyrimidine Derivatives: Compounds with similar thiazole and pyrimidine rings, such as ethyl 5-aryl-7-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylates.
Pyrimidine Derivatives: Compounds like 2-chloro-4-(trifluoromethyl)pyrimidine-5-N-(3’,5’-bis(trifluoromethyl)phenyl) carboxamides.
Uniqueness
N-(4-carbamoylphenyl)-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide stands out due to its specific substitution pattern and the presence of both carbamoyl and carboxamide groups. These functional groups enhance its binding affinity to molecular targets and contribute to its diverse biological activities.
Properties
Molecular Formula |
C15H12N4O3S |
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Molecular Weight |
328.3 g/mol |
IUPAC Name |
N-(4-carbamoylphenyl)-3-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide |
InChI |
InChI=1S/C15H12N4O3S/c1-8-7-23-15-17-6-11(14(22)19(8)15)13(21)18-10-4-2-9(3-5-10)12(16)20/h2-7H,1H3,(H2,16,20)(H,18,21) |
InChI Key |
YWRNFZUZQKZYNQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CSC2=NC=C(C(=O)N12)C(=O)NC3=CC=C(C=C3)C(=O)N |
Origin of Product |
United States |
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